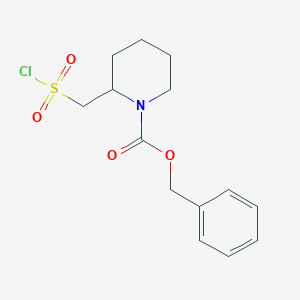

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15845802

Molecular Formula: C14H18ClNO4S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18ClNO4S |

|---|---|

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | benzyl 2-(chlorosulfonylmethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |

| Standard InChI Key | LHXVVMYAMUOHLU-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C(C1)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Fundamental Properties

The compound’s architecture features a six-membered piperidine ring, a benzyloxycarbonyl group () at the nitrogen atom, and a chlorosulfonylmethyl () moiety at the 2-position. This arrangement confers both lipophilicity (from the benzyl group) and electrophilicity (from the chlorosulfonyl group). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 242459-83-2 | |

| Molecular Formula | ||

| Molecular Weight | 331.8 g/mol | |

| Hazard Statements | H302, H314 |

The chlorosulfonyl group’s electron-withdrawing nature enhances reactivity toward nucleophilic substitution, making the compound a versatile precursor for sulfonamide derivatives .

Synthetic Methodologies

Synthesis of benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate typically follows multi-step protocols involving functional group transformations under controlled conditions. A representative route involves:

-

Piperidine Functionalization: Starting with 2-(hydroxymethyl)piperidine, protection of the amine via benzyloxycarbonyl (Boc) groups is achieved using benzyl chloroformate in the presence of a base like triethylamine () .

-

Sulfonation and Chlorination: The hydroxymethyl group is converted to a chlorosulfonyl moiety through sulfonation with chlorosulfonic acid () followed by chlorination using thionyl chloride () .

Critical parameters include anhydrous conditions, temperature control (0°C to room temperature), and purification via chromatography . Yield optimization often requires iterative adjustments to solvent polarity (e.g., dichloromethane or dimethylformamide) and stoichiometric ratios .

Chemical Reactivity and Derivative Formation

The chlorosulfonyl group () is highly reactive, enabling diverse transformations:

-

Nucleophilic Substitution: Reaction with amines (e.g., primary or secondary amines) yields sulfonamides, a class of compounds with broad pharmacological activity . For example:

-

Hydrogenolysis: The benzyl carboxylate group can be cleaved under hydrogen () in the presence of palladium catalysts to generate free piperidine derivatives .

These reactions are influenced by solvent polarity, with polar aprotic solvents like accelerating substitution kinetics .

Physicochemical and Spectroscopic Characteristics

The compound exhibits moderate solubility in chlorinated solvents (e.g., ) and limited solubility in water due to its lipophilic benzyl group. Key spectroscopic data include:

-

NMR Spectroscopy:

-

IR Spectroscopy: Strong absorption bands at 1740 cm (C=O stretch) and 1350–1150 cm (S=O asymmetric/symmetric stretches).

Stability studies indicate sensitivity to moisture, necessitating storage under inert atmospheres at temperatures below -20°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume